molecular formula C7H6BrNO2 B1278339 2-Amino-6-bromobenzoic acid CAS No. 20776-48-1

2-Amino-6-bromobenzoic acid

Cat. No.: B1278339
CAS No.: 20776-48-1
M. Wt: 216.03 g/mol
InChI Key: BNQPROAXWQCNKO-UHFFFAOYSA-N
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Description

2-Amino-6-bromobenzoic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzoic acid, where the hydrogen atom at the 6th position is replaced by a bromine atom and the hydrogen atom at the 2nd position is replaced by an amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Mode of Action

Bromobenzoic acids are often involved in the formation of carbon-carbon bonds via the suzuki-miyaura cross-coupling reaction . This reaction involves the transfer of organic groups from boron to palladium, a process known as transmetalation .

Biochemical Pathways

It’s known that bromobenzoic acids can influence various biochemical pathways due to their involvement in the suzuki-miyaura cross-coupling reaction . This reaction can lead to the formation of new organic compounds, potentially affecting multiple biochemical pathways.

Result of Action

Given its potential involvement in the suzuki-miyaura cross-coupling reaction , it could contribute to the synthesis of various organic compounds, potentially influencing cellular processes.

Action Environment

The action, efficacy, and stability of 2-Amino-6-bromobenzoic acid can be influenced by various environmental factors These may include pH, temperature, and the presence of other compounds or enzymes

Biochemical Analysis

Biochemical Properties

2-Amino-6-bromobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved . Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For example, it can upregulate or downregulate the expression of genes involved in oxidative stress responses, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them . This binding can lead to changes in enzyme conformation, affecting their catalytic activity. Additionally, this compound can interact with DNA, influencing gene expression by acting as a transcriptional regulator . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving stress responses . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are critical for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways . The compound can affect the levels of key metabolites, thereby modulating cellular metabolism. Understanding these interactions is essential for elucidating the compound’s role in metabolic regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism

Preparation Methods

2-Amino-6-bromobenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of 2-aminobenzoic acid. The reaction is typically carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction mixture is stirred at 55°C for 30 minutes, then cooled to room temperature, neutralized with hydrochloric acid, and purified using HP-20 resin to yield this compound .

Chemical Reactions Analysis

2-Amino-6-bromobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrochloric acid, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-6-bromobenzoic acid has several scientific research applications:

Comparison with Similar Compounds

2-Amino-6-bromobenzoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

2-amino-6-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQPROAXWQCNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441750
Record name 2-Amino-6-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20776-48-1
Record name 2-Amino-6-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-bromobenzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 4-bromoindoline-2,3-dione (8.94 g, 39.6 mmol) was added 1.0 M sodium hydroxide (40 mL, 120 mmol) to give a dark brown mixture. The mixture was heated to 80° C. then 20% hydrogen peroxide (9 mL, 88 mmol) was added slowly over 15 min (caution: a strong exotherm was observed upon reagent addition). The mixture was then stirred at 80° C. for 1 h. After this time, the mixture was cooled in an ice bath to ˜10° C. and then concentrated to a residue. HCl was added cautiously to the residue until the pH of the mixture was 4-5. Once at the prescribed pH, the mixture was then concentrated to dryness and MeOH (150 ml) was added. The resulting suspension stirred for 15 min and then filtered. The filtrate was concentrated to dryness and dried under vacuum for 14 h to yield 2-amino-6-bromobenzoic acid (9.18 g) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.72 (1H, t, J=7.91 Hz), 6.60 (1H, dd, J=7.78, 1.00 Hz), 6.52 (1H, dd, J=7.91, 1.13 Hz). LCMS Method D: retention time 0.68 min, [M+1] 200.0.
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Synthesis routes and methods III

Procedure details

The target compound was obtained by reducing 2-bromo-6-nitrobenzoic acid with iron in a mixed solvent of methanol and ammonium chloride aqueous solution. 2-bromo-6-nitrobenzoic acid was manufactured by the method described in the literature (J. Chem. Soc. Perkin Trans. 1, 1991, p. 1565) using 2-bromo-6-nitrotoluene as starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Amino-6-bromobenzoic acid in the synthesis of anti-diabetic compounds, as described in the research?

A1: this compound serves as the starting material for synthesizing a series of quinazolin-4(3H)-one derivatives. [] The synthesis involves several steps:

  1. Amide formation: this compound reacts with benzylamine or cyclohexylamine, forming the corresponding benzamide derivatives. []
  2. Cyclization and oxidation: These benzamide derivatives undergo cyclization and oxidation in the presence of an aldehyde and DMSO under microwave conditions, yielding bromo-substituted quinazolin-4(3H)-ones. []
  3. Cross-coupling reactions: The bromo-substituted quinazolin-4(3H)-ones undergo either Sonogashira coupling with terminal alkynes or Suzuki-Miyaura coupling with boronic acids to introduce diverse substituents at the 2, 3, and 6 positions of the quinazolin-4(3H)-one core. []

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